molecular formula C8H17NO4S2 B5118366 N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide

N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide

Cat. No.: B5118366
M. Wt: 255.4 g/mol
InChI Key: SLTVWJNHXJZVNV-UHFFFAOYSA-N
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Description

N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dioxotetrahydrothiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide typically involves multiple steps. One common method includes the reaction of tert-butyl nitrite with a suitable precursor under mild conditions . Another approach involves the use of tert-butyl esters in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, sodium hydroxide, and azide salts. Reaction conditions often involve mild temperatures and the use of polar aprotic solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various azide derivatives .

Scientific Research Applications

N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tert-butyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is unique due to its combination of a dioxotetrahydrothiophene ring and a sulfonamide group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-tert-butyl-1,1-dioxothiolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTVWJNHXJZVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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